molecular formula C7H5NO2 B032225 2-Furoylacetonitrile CAS No. 31909-58-7

2-Furoylacetonitrile

Cat. No. B032225
CAS RN: 31909-58-7
M. Wt: 135.12 g/mol
InChI Key: RZNSHBXVTAHWPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Furoylacetonitrile involves various chemical reactions that demonstrate the compound's versatility as a building block. For instance, 2-Amino-4,5-diphenylfuran-3-carbonitrile has been used for constructing new furo[2,3-d]pyrimidin-4(3H)-one and 4H-furo[2,3-d][1,3]oxazin-4-one derivatives, showcasing the compound's utility in heterocyclic synthesis (El-Shahawi & El-ziaty, 2017).

Molecular Structure Analysis

The molecular structure of 2-Furoylacetonitrile derivatives has been elucidated through various spectroscopic methods. For example, (R)-2-(8-Hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile's structure was confirmed using NMR, MS, FTIR spectroscopy, and X-ray diffraction analysis, offering insights into the compound's molecular configuration and electronic properties (Li et al., 2023).

Chemical Reactions and Properties

2-Furoylacetonitrile and its derivatives undergo various chemical reactions, highlighting its reactivity and potential for creating diverse molecular structures. For instance, reactions with acetic anhydride, benzoyl chloride, and nitrogen nucleophiles lead to novel furo[2,3-d]pyrimidin-4(3H)-ones, tetrazolylfuran, and furo[3,2-d]imadazolone derivatives, respectively, demonstrating its versatility in synthetic chemistry (El-Shahawi & El-ziaty, 2017).

Physical Properties Analysis

While specific studies on the physical properties of 2-Furoylacetonitrile itself were not identified in the current search, the analysis of related compounds provides insights into their solubility, melting points, and other physical characteristics. These properties are crucial for understanding the compound's behavior in different chemical environments and for optimizing reaction conditions in synthetic applications.

Chemical Properties Analysis

The chemical properties of 2-Furoylacetonitrile derivatives, such as reactivity with different chemical reagents and conditions, have been explored to synthesize a wide range of heterocyclic compounds. These studies highlight the compound's role in facilitating nucleophilic substitutions, cyclizations, and other key reactions in organic synthesis, underlining its significance in the development of novel therapeutic agents and materials (El-Shahawi & El-ziaty, 2017).

Scientific Research Applications

Synthesis and Chemical Reactions

2-Furoylacetonitrile plays a crucial role in the synthesis of various furan derivatives, which are essential in heterocyclic chemistry. Research indicates that the reaction environment, such as the choice of solvent, significantly influences the formation of 2-furoylacetonitrile. For instance, in dimethylsulfoxide, only 2-furoylacetonitrile is formed, whereas in formamide, a mixture of 2-furoylacetonitrile and 5-methyl-2-furonitrile is produced (Novitskii, Gresl, & Yur'ev, 1968). Additionally, alkylation of 2-furoylacetonitrile with alkyl halides is a convenient method for synthesizing mono- and di-α-substituted 2-furylacetic acids, which are valuable in medicinal chemistry and material science (Novitskii, Gresl, Lyubinskaya, & Pershina, 1969).

Electrochemical Applications

2-Furoylacetonitrile is also significant in electrochemical studies, particularly in the methoxylation of furan series amines. Research demonstrates that contrary to prior beliefs, methoxylation occurs without prior acylation of the amines, yielding significant yields of the corresponding 2,5-dimethoxy-2,5-dihydrofurfurylamines. This finding opens new pathways in the synthesis of electrochemically active materials for various applications (Novitskii, Sadovaya, & Yur'ev, 1968).

Analytical Chemistry

In the realm of analytical chemistry, 2-furoylacetonitrile derivatives have been utilized in novel derivatization methods for characterizing complex mixtures. A study has shown that 2-furoyl chloride, a derivative of 2-furoylacetonitrile, can be used as a derivatization reagent for the HPLC-UV analysis of ethoxylated alcohols and their sulfates. This method significantly improves the characterization of these complex mixtures, highlighting the versatility of 2-furoylacetonitrile and its derivatives in analytical applications (Bachus & Stan, 2003).

Heterocyclic Chemistry

2-Furoylacetonitrile serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it has been used in the synthesis of 2-(1-phosphorylalkyl)- and 2-(1-alkenyl)furans, showcasing its utility in creating compounds with potential applications in pharmaceuticals and materials science (Tsuge, Kanemasa, & Suga, 1988).

Safety And Hazards

2-Furoylacetonitrile is classified as Acute Tox. 4 for dermal, inhalation, and oral routes, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-(furan-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNSHBXVTAHWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185759
Record name 2-Furoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furoylacetonitrile

CAS RN

31909-58-7
Record name 2-Furoylacetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furoylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furoylacetonitrile
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Synthesis routes and methods I

Procedure details

63.05 grams (0.5 mole) of furan-2-carboxylic acid ethyl ester and 30.0 grams (1 mole) of sodium hydride (80 weight % suspension in white oil) were reacted with 41 grams (1 mole) of acetonitrile in 500 ml of toluene with the addition of 1 ml of methanol at 90° C. After 3 hours reaction time the toluene was distilled off, the residue stirred with 500 ml of water, acidified with hydrochloric acid to pH 1.5 and the precipitated product filtered off with suction and recrystallized from methanol. There were obtained 51.3 grams (76% of theory) of 2-furanoylacetonitrile having a melting point of 74°-75° C.
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30 g
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41 g
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1 mL
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500 mL
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Synthesis routes and methods II

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